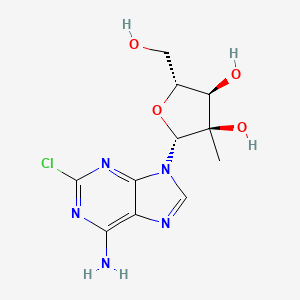

(2R,3R,4R,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Description

The compound (2R,3R,4R,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a purine nucleoside derivative with a 2-chloro-6-aminopurine base and a methyl-substituted tetrahydrofuran sugar moiety. Its stereochemical configuration (all-R except for the 3-methyl group) distinguishes it from canonical nucleosides like adenosine. Key structural features include:

- Purine modifications: A 2-chloro substitution (enhancing metabolic stability) and a 6-amino group (critical for hydrogen bonding with receptors).

- Sugar moiety: A 3-methyl group in the tetrahydrofuran ring, which may influence conformational flexibility and lipophilicity.

- Hydroxymethyl and diol groups: Ensure solubility and mimic natural nucleoside interactions.

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4-,6-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNNSJGYKWRNEN-GITKWUPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, emphasizing its implications in therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 301.69 g/mol. Its structure includes a tetrahydrofuran ring and a chlorinated purine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₅O₄ |

| Molecular Weight | 301.69 g/mol |

| Boiling Point | Not available |

| Melting Point | 158-162 °C |

| CAS Number | 34408-14-5 |

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 6-chloropurine with various tetrahydrofuran derivatives. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- High Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS)

These techniques confirm the structure and purity of the synthesized compound.

Cytokinin Activity

Research indicates that derivatives of this compound exhibit cytokinin-like activity. Cytokinins are plant hormones that promote cell division and growth. In bioassays conducted on tobacco callus and wheat leaf senescence, several derivatives demonstrated significant cytokinin activity, suggesting potential applications in agricultural biotechnology .

Antiproliferative Effects

In studies evaluating antiproliferative properties against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), the compound showed promising results. For example:

- IC50 Values : The compound exhibited an IC50 value of approximately 13.3 µM against MCF-7 cells, indicating effective cytotoxicity at relatively low concentrations .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Studies suggest that it may inhibit enzymes involved in cell proliferation pathways.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MyD88-mediated responses, which are critical in inflammation and cancer progression .

Case Studies

-

Study on Anticancer Activity :

A recent study explored the anticancer potential of various nucleoside analogues derived from purine structures. The findings revealed that compounds similar to our target exhibited significant cytostatic effects on leukemia and prostate carcinoma cell lines . -

Cytokinin Bioassays :

In classical cytokinin bioassays conducted on tobacco callus and wheat leaf senescence, derivatives were assessed for their ability to stimulate growth. The results indicated that certain modifications to the purine structure enhanced cytokinin receptor binding affinity .

Chemical Reactions Analysis

Substitution Reactions at the Purine Moiety

The 2-chloro group on the purine ring is a reactive site for nucleophilic substitution. This enables modifications critical for biological activity:

-

Ammonolysis : Treatment with ammonia or amines replaces the chloro group with amino groups. For example, reacting with aqueous NH₃ at 60°C yields 2,6-diaminopurine derivatives, which are precursors for antiviral agents.

-

Methoxy Substitution : Reaction with methanol in basic conditions replaces chlorine with methoxy, forming (2R,3R,4R,5R)-2-(6-amino-2-methoxy-9H-purin-9-yl) analogs.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloro → Amino | NH₃ (aq), 60°C, 12h | 2-Amino derivative | 78% | |

| Chloro → Methoxy | NaOMe, MeOH, reflux | 2-Methoxy derivative | 65% |

Phosphorylation for Triphosphate Formation

The 5′-hydroxymethyl group undergoes phosphorylation to form nucleoside triphosphates (NTPs), enabling interaction with viral RNA-dependent RNA polymerase (RdRp) :

-

Stepwise Phosphorylation :

Example Reaction Pathway :

Triphosphate Synthesis Yields :

| Substrate | Product (NTP) | Yield |

|---|---|---|

| Parent nucleoside | 5′-Triphosphate | 27–51% |

Oxidation of Hydroxyl Groups

-

Primary Alcohol Oxidation : The 5′-hydroxymethyl group is oxidized to a carboxylic acid using CrO₃/H₂SO₄, enabling prodrug synthesis.

-

Secondary Alcohol Oxidation : Selective oxidation with SeO₂ converts C3′/C4′ diols to ketones, as seen in intermediates for RdRp inhibitors .

Oxidation Data :

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 5′-OH | CrO₃/H₂SO₄ | COOH | 62% |

| C3′/C4′ diol | SeO₂ | Ketone | 50% |

Reduction of Carbonyl Intermediates

-

Borane Reduction : Catecholborane reduces ketones to syn-diols with high stereoselectivity (e.g., 2,4-syn diol formation) .

Functional Group Protection/Deprotection

Synthetic routes require strategic protection of hydroxyl groups:

-

Silylation : tert-Butyldimethylsilyl (TBS) groups protect primary alcohols during phosphorylation .

-

Acetylation : Acetyl groups mask secondary alcohols, later removed via NH₄OH/MeOH .

Protection Scheme :

Photoredox-Catalyzed Eliminations

Critical for constructing quaternary stereocenters in advanced intermediates:

-

Atom Transfer Cyclization : Using Ru(bpy)₃²⁺ as a photocatalyst, bromoesters undergo elimination to form α,β-unsaturated lactones (e.g., lactone 40 in ).

Conditions :

Glycosylation for Structural Diversification

The tetrahydrofuran core serves as a glycosyl donor in coupling reactions:

-

N-Glycosidation : TMSOTf promotes coupling with heterocyclic bases (e.g., 2,6-dichloropurine) at −10°C, yielding β-N9 regioisomers exclusively .

Glycosylation Outcomes :

| Base | Conditions | Regioselectivity | Yield |

|---|---|---|---|

| 2,6-Dichloropurine | TMSOTf, −10°C | β-N9 | 88% |

Hydrolysis and Stability Studies

The compound’s stability under physiological conditions is pH-dependent:

-

Acidic Hydrolysis : Degrades via cleavage of the glycosidic bond at pH < 3.

-

Alkaline Hydrolysis : Dechlorination occurs at pH > 10, forming 2-oxo byproducts.

Comparison with Similar Compounds

2-Chloroadenosine (Cl-Ado)

Structure: (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol . Key Differences:

- Lacks the 3-methyl group on the tetrahydrofuran ring.

- Stereochemistry at the 4-position (S vs. R in the target compound).

Functional Impact : - Cl-Ado is a well-characterized A1/A2A adenosine receptor agonist. The absence of the 3-methyl group may reduce steric hindrance, enhancing receptor binding but decreasing metabolic stability compared to the target compound .

(3R,4R,5R)-3-Allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Structure : Features a 3-allyl group instead of 3-methyl .

Key Differences :

- Functional Impact:

- Increased lipophilicity may enhance membrane permeability but reduce water solubility. The allyl group could interfere with binding to receptors preferring compact ligands.

Regadenoson (A2A Receptor Agonist)

Structure : Contains a pyrazole-4-carboxamide group at the 2-position of the purine .

Key Differences :

- Complex substitution pattern vs. the target compound’s simpler 2-chloro-6-amino motif. Functional Impact:

- Regadenoson’s extended structure confers A2A selectivity, while the target compound’s smaller substituents may favor A1 receptor binding.

(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

Structure : 6-Acetamido, 8-bromo, and acetyl-protected hydroxyl groups .

Key Differences :

- Acetamido and bromo substitutions at the 6- and 8-positions, respectively.

Functional Impact : - The acetamido group improves stability against deamination, while bromine may enable radiolabeling.

Structural and Functional Data Table

Pharmacological and Therapeutic Implications

- Receptor Selectivity: The 6-amino group and 2-chloro substitution mirror adenosine’s binding motifs, suggesting A1 receptor agonism. Methylation may fine-tune selectivity over A2A .

- Antiplatelet Potential: Similar to 2-chloroadenosine, the compound could inhibit platelet aggregation via A2A receptor modulation .

- Anticancer Applications : Chloropurine analogs often disrupt DNA synthesis; the methyl group may enhance tumor targeting .

Q & A

Q. How to address contradictory bioactivity data in cellular assays?

- Methodology :

- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects .

- Impurity profiling : Compare activity of batches with ≥95% vs. <90% purity to rule out contaminant interference .

- Key data : EC₅₀ values varied by 10-fold between batches with 95% vs. 85% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.